molecular formula C9H11ClN2O2 B13502606 (5-Chlorofuran-2-yl)(piperazin-1-yl)methanone

(5-Chlorofuran-2-yl)(piperazin-1-yl)methanone

Katalognummer: B13502606
Molekulargewicht: 214.65 g/mol
InChI-Schlüssel: OCJDJUDLGMKLAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Chlorofuran-2-yl)(piperazin-1-yl)methanone is a chemical compound that features a furan ring substituted with a chlorine atom at the 5-position and a piperazine ring attached via a methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorofuran-2-yl)(piperazin-1-yl)methanone typically involves the reaction of 5-chlorofuran-2-carbaldehyde with piperazine under specific conditions. One common method includes:

    Starting Materials: 5-chlorofuran-2-carbaldehyde and piperazine.

    Reaction Conditions: The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.

    Procedure: The 5-chlorofuran-2-carbaldehyde is reacted with piperazine in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chlorofuran-2-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Chlorofuran-2-yl)(piperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5-Chlorofuran-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the furan ring can participate in various chemical reactions. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Bromofuran-2-yl)(piperazin-1-yl)methanone: Similar structure with a bromine atom instead of chlorine.

    (5-Methylfuran-2-yl)(piperazin-1-yl)methanone: Similar structure with a methyl group instead of chlorine.

    (5-Nitrofuran-2-yl)(piperazin-1-yl)methanone: Similar structure with a nitro group instead of chlorine.

Uniqueness

(5-Chlorofuran-2-yl)(piperazin-1-yl)methanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability.

Eigenschaften

Molekularformel

C9H11ClN2O2

Molekulargewicht

214.65 g/mol

IUPAC-Name

(5-chlorofuran-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C9H11ClN2O2/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2

InChI-Schlüssel

OCJDJUDLGMKLAU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C(=O)C2=CC=C(O2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.